6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The benzopyran core may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran core, known for its anticoagulant properties.
Chromone: Another benzopyran derivative with diverse biological activities.
Flavonoids: A class of compounds with a similar core structure, widely studied for their antioxidant and anti-inflammatory properties.
Uniqueness
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in other benzopyran derivatives, making this compound a valuable subject for research and development.
Properties
CAS No. |
2694745-02-1 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.